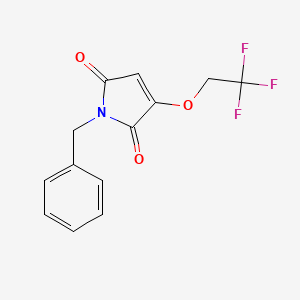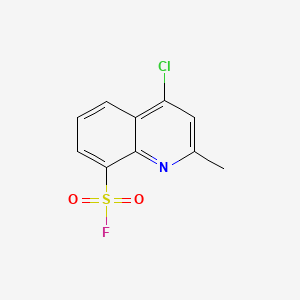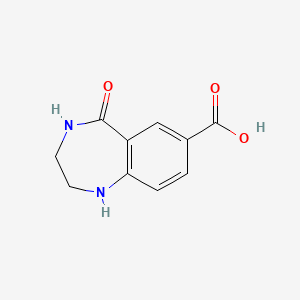
5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (5-oxo-THBD-7-CA) is a compound that is used in a variety of scientific research applications. It is a heterocyclic compound that is found in a variety of plants and is known to have a variety of physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
5-oxo-THBD-7-CA has been used in a variety of scientific research applications. It has been used as a tool to study the effects of oxidative stress in cells, as well as its potential role in the regulation of gene expression. It has also been used to study the effects of the compound on the immune system, as well as its potential role in cancer therapy. Additionally, 5-oxo-THBD-7-CA has been used to study the effects of the compound on the nervous system, as well as its potential role in the treatment of neurological disorders.
Wirkmechanismus
5-oxo-THBD-7-CA has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammatory processes. 5-oxo-THBD-7-CA has also been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression. Finally, 5-oxo-THBD-7-CA has been shown to activate certain receptors, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
5-oxo-THBD-7-CA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to have a protective effect against oxidative damage to cells. Additionally, it has been shown to have a positive effect on mood and behavior, as well as to have a protective effect against certain neurological disorders. Finally, it has been shown to have a protective effect against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-oxo-THBD-7-CA in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-oxo-THBD-7-CA in laboratory experiments. For example, the compound is not water-soluble, so it must be dissolved in a suitable solvent before it can be used. Additionally, because the compound is very reactive, it can be difficult to control the concentration of the compound in a laboratory experiment.
Zukünftige Richtungen
There are a variety of potential future directions for 5-oxo-THBD-7-CA research. One potential direction is to further investigate the compound's effects on the immune system, as well as its potential role in cancer therapy. Additionally, further research could be done to explore the compound's effects on the nervous system, as well as its potential role in the treatment of neurological disorders. Finally, further research could be done to explore the compound's potential use as an antioxidant and to investigate its potential role in the regulation of gene expression.
Synthesemethoden
The synthesis of 5-oxo-THBD-7-CA is typically accomplished through a three-step process. The first step involves the formation of an iminium ion from a 1,4-benzodiazepine derivative and an aldehyde. This is followed by a nucleophilic addition of a thiol to the iminium ion, followed by a dehydration reaction to form the desired 5-oxo-THBD-7-CA. This synthesis method has been used in a variety of studies, including those looking at the synthesis of 5-oxo-THBD-7-CA derivatives.
Eigenschaften
IUPAC Name |
5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-7-5-6(10(14)15)1-2-8(7)11-3-4-12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGMNSTESNJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

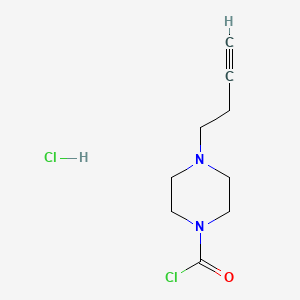
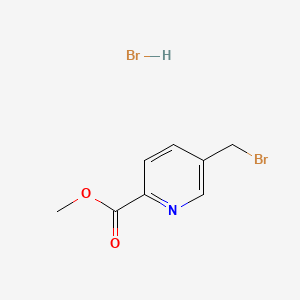

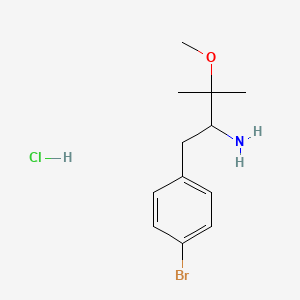
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)
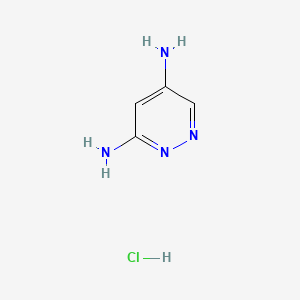
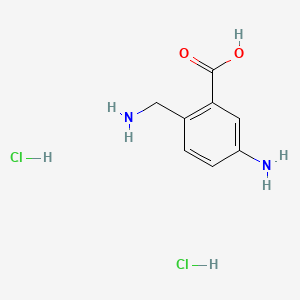
![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
